Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane
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Overview
Description
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a thiophene ring substituted with a tributylstannyl group and a 3,7-dimethyloct-6-en-1-yl side chain. Organotin compounds are widely used in various fields, including organic synthesis, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organotin compounds and organic halides. The general procedure involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of temperature and pressure, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Materials Science: Employed in the synthesis of polythiophenes for organic solar cells and other electronic materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes[][3].
Mechanism of Action
The mechanism of action of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(thiophen-2-yl)stannane
- Tributyl(4-(2-hexyldecyl)thiophen-2-yl)stannane
- Tributyl(5-hexylthiophen-2-yl)stannane
Uniqueness
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,7-dimethyloct-6-en-1-yl side chain enhances its reactivity and makes it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
643031-35-0 |
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Molecular Formula |
C26H48SSn |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
tributyl-[5-[(3S)-3,7-dimethyloct-6-enyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C14H21S.3C4H9.Sn/c1-12(2)6-4-7-13(3)9-10-14-8-5-11-15-14;3*1-3-4-2;/h5-6,8,13H,4,7,9-10H2,1-3H3;3*1,3-4H2,2H3;/t13-;;;;/m0..../s1 |
InChI Key |
GBIVUIWJCTXMKG-AHJYMZSGSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CC[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CCC(C)CCC=C(C)C |
Origin of Product |
United States |
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